1-Bromo-3-(propan-2-yloxy)propane
Description
1-Bromo-3-(propan-2-yloxy)propane (CAS: Not explicitly provided; molecular formula: C₆H₁₁BrO) is an alkyl bromide featuring a propan-2-yloxy (isopropoxy) ether group at the third carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., alkylation or cross-coupling) due to its reactive bromine atom. While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., 1-bromo-3-chloropropane, 1-bromo-3-(4-methoxyphenyl)propane) are synthesized via Friedel–Crafts acylation, catalytic cross-coupling, or alcohol bromination .
Key applications include:
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJTIKGRKGQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-(propan-2-yloxy)propane typically involves the reaction of 3-bromopropanol with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products.
Scientific Research Applications
1-Bromo-3-(propan-2-yloxy)propane is used in several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a reagent or a probe.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)propane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and research applications.
Comparison with Similar Compounds
Physical and Chemical Properties
- Reactivity :
- The bromine atom in 1-bromo-3-(propan-2-yloxy)propane facilitates SN2 reactions, similar to 1-bromo-3-chloropropane. However, the bulky isopropoxy group may sterically hinder nucleophilic attacks compared to linear analogs .
- Allyl bromide (3-bromo-1-propene) exhibits higher reactivity due to its allylic position, enabling electrophilic addition and polymerization .
- Stability :
- Ether-containing bromides (e.g., this compound) demonstrate superior thermal and alkaline stability compared to aryl-substituted analogs (e.g., 1-bromo-3-(4-methoxyphenyl)propane), making them suitable for AEMs in fuel cells .
- 1-Bromo-3-chloropropane is less stable under basic conditions due to competing elimination reactions .
Biological Activity
1-Bromo-3-(propan-2-yloxy)propane, with the CAS number 39563-52-5, is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity, and applications in various fields.
This compound is characterized by its halogenated structure, which influences its reactivity and interaction with biological systems. The presence of the bromine atom and the propan-2-yloxy group makes it a candidate for various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
- Genotoxicity Potential : Preliminary studies suggest that halogenated compounds like 1-bromo derivatives can exhibit genotoxic effects under certain conditions, potentially leading to DNA damage.
Toxicity Profile
The toxicity of this compound has been evaluated in various studies. Key findings include:
- Acute Toxicity : The compound exhibits moderate acute oral toxicity. In studies involving rats, the median lethal dose (LD50) was found to be between 1300 and 2000 mg/kg body weight for males and between 800 and 1300 mg/kg for females.
- Chronic Effects : Repeated exposure has shown potential adverse effects on liver function and reproductive systems. In animal models, significant liver toxicity was observed after prolonged exposure.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, male) | 1300 - 2000 mg/kg |
| LD50 (oral, female) | 800 - 1300 mg/kg |
| Target Organs | Liver, reproductive system |
Case Studies
Several case studies have explored the biological implications of halogenated compounds similar to this compound:
- Genotoxicity Studies : Research indicated that halogenated alkanes could induce chromosomal aberrations in bone marrow cells following chronic exposure. This suggests a potential risk for carcinogenic effects.
- Liver Toxicity Investigations : Studies on repeated oral exposure in rats showed hypertrophy of centrilobular hepatocytes and decreased vacuolation in perilobular hepatocytes at doses as low as 100 mg/kg/day.
- Reproductive Toxicity : Observations from chronic exposure studies noted seminiferous tubular atrophy in male rats, indicating possible impacts on fertility.
Research Applications
The unique properties of this compound make it a valuable compound in various fields:
- Medicinal Chemistry : Its structure allows for modifications that could lead to new therapeutic agents.
- Environmental Chemistry : Understanding its degradation pathways is crucial for assessing its environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
